molecular formula C11H21NO B13632875 1-Oxa-5-azaspiro[5.7]tridecane CAS No. 17072-01-4

1-Oxa-5-azaspiro[5.7]tridecane

Cat. No.: B13632875
CAS No.: 17072-01-4
M. Wt: 183.29 g/mol
InChI Key: PJWICQJJNUKJIT-UHFFFAOYSA-N
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Description

1-Oxa-5-azaspiro[5.7]tridecane is a spirocyclic compound featuring a bicyclic structure with oxygen (oxa) and nitrogen (aza) heteroatoms. Its core consists of two fused rings: a 5-membered oxa-containing ring and a 7-membered aza-containing ring, sharing a single spiro carbon atom. This unique architecture imparts distinct electronic and steric properties, making it valuable in synthetic chemistry and drug development.

Properties

CAS No.

17072-01-4

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-oxa-5-azaspiro[5.7]tridecane

InChI

InChI=1S/C11H21NO/c1-2-4-7-11(8-5-3-1)12-9-6-10-13-11/h12H,1-10H2

InChI Key

PJWICQJJNUKJIT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CCC1)NCCCO2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-5-azaspiro[5.7]tridecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Oxa-5-azaspiro[5.7]tridecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxa-5-azaspiro[5.7]tridecane involves its interaction with specific molecular targets and pathways. For instance, it can act as an electrophilic aminating agent, selectively reacting with nucleophiles such as nitrogen, sulfur, carbon, and oxygen atoms . This selectivity is due to its unique structural features, which allow it to form stable intermediates during reactions.

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis: The compound is synthesized via catalytic reactions involving precursors like 7,8,10,12,13-pentaoxaspiro[5.7]tridecane. For example, Sm(NO₃)₃·6H₂O catalyzes the condensation of pentaoxaspiroalkanes with amines or amino acids (e.g., tryptophan) to form azaspiro derivatives .
  • Structural Confirmation : NMR spectroscopy (e.g., ¹H and ¹³C signals at 5.17 ppm and 92.30 ppm, respectively) and MALDI-TOF mass spectrometry (molecular ion m/z 191 [M-H]⁺) are critical for structural validation .
  • Applications : Derivatives exhibit potent cytotoxic activity against cancer cell lines (e.g., Jurkat, K562) and induce apoptosis, surpassing artemisinin’s efficacy by >90-fold .

The following table and analysis highlight structural, synthetic, and functional differences between 1-Oxa-5-azaspiro[5.7]tridecane and related spirocyclic compounds.

Table 1: Structural and Functional Comparison

Compound Name Structure & Heteroatoms Ring System Key Applications Synthesis Method Biological Activity
1-Oxa-5-azaspiro[5.7]tridecane 1 O, 1 N in 5- and 7-membered rings Spiro[5.7] Anticancer agents, apoptosis inducers Sm(NO₃)₃-catalyzed condensation Cytotoxic (IC₅₀ < 1 µM for Jurkat)
1-Thia-4-azaspiro[4.5]decane 1 S, 1 N in 4- and 5-membered rings Spiro[4.5] Anticancer thioglycosides Glycosylation with acetylated bromides Moderate inhibition of HepG-2, HCT116
7,8,12,13-Tetraoxa-10-azaspiro[5.7]tridecane 4 O, 1 N in 5- and 7-membered rings Spiro[5.7] High cytotoxic activity Reaction of pentaoxaspiroalkanes with H₂S or amines 90-fold > artemisinin in cytotoxicity
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane 1 O, 1 N, CF₃ in 5- and 5-membered rings Spiro[5.5] Pharmaceuticals, agrochemicals Not specified (specialized synthesis) Research-stage molecule
1-Oxa-4-azaspiro[5.6]dodecane 1 O, 1 N in 5- and 6-membered rings Spiro[5.6] Medicinal chemistry, materials science Not specified Theoretical interest, unconfirmed bioactivity

Detailed Analysis

Structural Variations and Reactivity
  • Ring Size and Heteroatom Position :
    • Spiro[5.7] systems (e.g., 1-Oxa-5-azaspiro[5.7]tridecane) offer larger cavities for substrate binding compared to spiro[4.5] or spiro[5.5] analogs, enhancing interactions with biological targets .
    • Sulfur-containing analogs (e.g., 1-Thia-4-azaspiro[4.5]decane) exhibit altered electronic profiles, affecting solubility and bioactivity .

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